4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a furan-pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the furan-pyrazole moiety: This can be achieved by reacting furan-2-carbaldehyde with hydrazine derivatives under acidic conditions to form the pyrazole ring.
Attachment of the benzamide core: The furan-pyrazole intermediate is then reacted with 4-(dimethylsulfamoyl)benzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group in the benzamide core can be reduced to an amine.
Substitution: The dimethylsulfamoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the benzamide core.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The furan-pyrazole moiety can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylsulfamoyl)benzoic acid: Shares the dimethylsulfamoyl group but lacks the furan-pyrazole moiety.
N-(furan-2-ylmethyl)benzamide: Contains the furan and benzamide components but lacks the pyrazole and dimethylsulfamoyl groups.
5-(furan-2-yl)-1-methyl-1H-pyrazole: Contains the furan-pyrazole moiety but lacks the benzamide and dimethylsulfamoyl groups.
Uniqueness
4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-21(2)27(24,25)15-8-6-13(7-9-15)18(23)19-12-14-11-16(22(3)20-14)17-5-4-10-26-17/h4-11H,12H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYGPYNGWRNHBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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